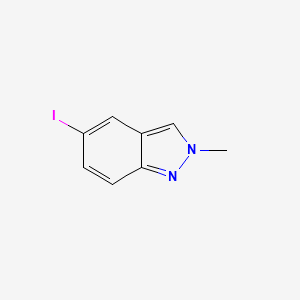

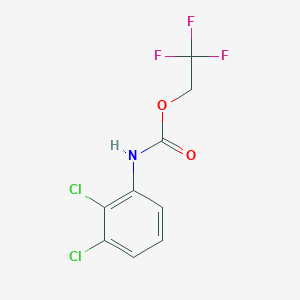

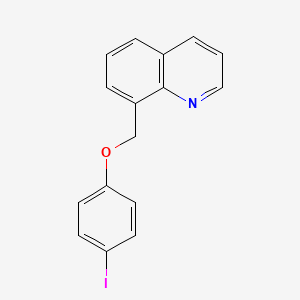

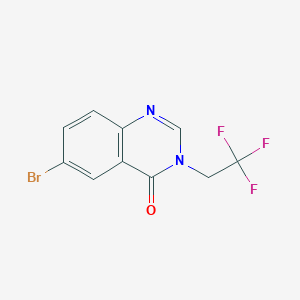

![molecular formula C13H15N3O B1519409 1-[(2-氰基苯基)甲基]吡咯烷-2-甲酰胺 CAS No. 1282172-13-7](/img/structure/B1519409.png)

1-[(2-氰基苯基)甲基]吡咯烷-2-甲酰胺

描述

The compound “1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be planned on the basis of two main synthetic strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second strategy involves functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . The influence of steric factors on biological activity has been investigated, along with the structure-activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis

The physicochemical parameters of pyrrolidine have been compared with the parent aromatic pyrrole and cyclopentane . The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .科学研究应用

潜在的抗 HIV 活性

化合物“1-(4-甲基苯基)-5-氧代-2-苯基吡咯烷-2-甲酰胺”已被确定为一种潜在的抗人类免疫缺陷病毒 1 型 (HIV-1) 非核苷逆转录酶抑制剂。其分子结构通过氢键形成无限链,突出了其在 HIV 治疗药物开发中的潜力 (Tamazyan 等人,2007 年)。

光谱识别和衍生化

一项关于包括与吡咯烷衍生物相关的结构在内的选定卡西酮的识别和衍生化的研究,利用了气相色谱-质谱和核磁共振等光谱方法。这些方法为识别化学结构和官能团(包括与“1-[(2-氰基苯基)甲基]吡咯烷-2-甲酰胺”相关的官能团)提供了诊断信号 (Nycz 等人,2016 年)。

Cu 催化偶联的配体

化合物“(2S,4R)-4-羟基-N-(2-甲基萘-1-基)吡咯烷-2-甲酰胺”作为配体在 (杂)芳基卤化物与亚磺酸盐的 Cu 催化偶联中显示出显着的效用。这展示了吡咯烷-2-甲酰胺衍生物在促进金属催化的偶联反应中的潜力,这在相关药物化合物的合成中很重要 (Ma 等人,2017 年)。

DNA 结合肽

对“吡啶-2-甲酰胺-奈啶”等设计肽的研究表明吡咯烷衍生物在设计特异性结合 DNA 序列的分子中的应用。这一应用对于理解 DNA-蛋白质相互作用和开发遗传研究的分子工具至关重要 (Wade 等人,1992 年)。

聚酰胺的合成与表征

关于合成包含吡咯烷及相关结构的可溶性、可固化和热稳定芳香族聚酰胺的研究,突出了它们在材料科学中的重要性。这些聚酰胺表现出优异的溶解性和热稳定性,使其在各种工业应用中具有价值 (Ravikumar & Saravanan, 2012)。

作用机制

未来方向

属性

IUPAC Name |

1-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c14-8-10-4-1-2-5-11(10)9-16-7-3-6-12(16)13(15)17/h1-2,4-5,12H,3,6-7,9H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSNZQEINUOQUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Cyanophenyl)methyl]pyrrolidine-2-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

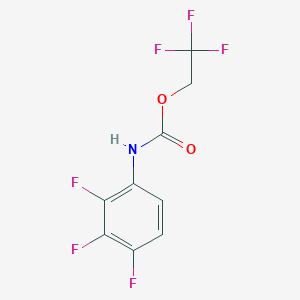

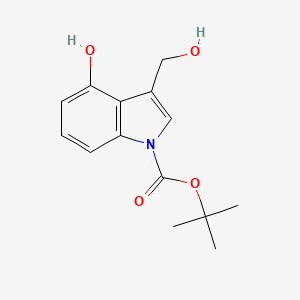

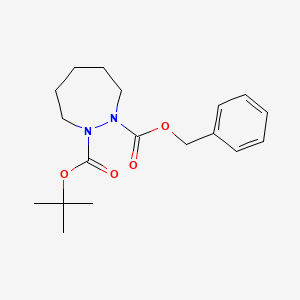

![2-bromo-7-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1519342.png)